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molecular formula C10H8BrNO2 B2492515 4-bromo-5-methyl-1H-indole-2-carboxylic acid CAS No. 1857357-32-4

4-bromo-5-methyl-1H-indole-2-carboxylic acid

Cat. No. B2492515
M. Wt: 254.083
InChI Key: SELHPNHZNPHXNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04060626

Procedure details

The compound was prepared via 3-bromo-2,4-dimethylnitrobenzene (m.p. 52° C) and 3-(2-bromo-3-methyl-6-nitrophenyl)pyruvic acid (m.p. 196° C).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(2-bromo-3-methyl-6-nitrophenyl)pyruvic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
BrC1C(C)=C([N+]([O-])=O)C=CC=1C.[Br:13][C:14]1[C:19]([CH3:20])=[CH:18][CH:17]=[C:16]([N+:21]([O-])=O)[C:15]=1[CH2:24][C:25](=O)[C:26]([OH:28])=[O:27]>>[Br:13][C:14]1[C:19]([CH3:20])=[CH:18][CH:17]=[C:16]2[C:15]=1[CH:24]=[C:25]([C:26]([OH:28])=[O:27])[NH:21]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=C(C=CC1C)[N+](=O)[O-])C
Name
3-(2-bromo-3-methyl-6-nitrophenyl)pyruvic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=CC=C1C)[N+](=O)[O-])CC(C(=O)O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrC1=C2C=C(NC2=CC=C1C)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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